molecular formula C21H27N3O3S2 B1228999 N-(((1-(2-(Diethylamino)ethyl)amino)-9-oxo-9H-thioxanthen-4-yl)methyl)methanesulfonamide CAS No. 146537-07-7

N-(((1-(2-(Diethylamino)ethyl)amino)-9-oxo-9H-thioxanthen-4-yl)methyl)methanesulfonamide

Katalognummer: B1228999
CAS-Nummer: 146537-07-7
Molekulargewicht: 433.6 g/mol
InChI-Schlüssel: NAMOLZVVTPNNTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Research Background and Development History

The compound N-[[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl]methanesulfonamide, commonly referred to as WIN33377 or SR-233377, emerged from efforts to optimize the antitumor potential of thioxanthene derivatives while mitigating toxicity. Its development traces back to structural modifications of hycanthone, an antischistosomal agent with limited clinical utility due to severe hepatotoxicity. Initial preclinical studies in the 1980s revealed that substituting the hydroxymethyl group (-CH2OH) at the 4-position of hycanthone with a methanesulfonamidomethyl (-CH2NHSO2CH3) moiety significantly improved both therapeutic efficacy and safety profiles in murine models.

By 1994, WIN33377 entered Phase I clinical trials for solid tumors under a q28-day dosing schedule, demonstrating tolerability up to 225 mg/m² without dose-limiting toxicity or hepatotoxicity. Despite promising in vitro activity against breast, colon, and ovarian cancers, development was discontinued during early-phase trials, partly due to cardiac side effects and the emergence of alternative chemotherapeutic agents. The compound’s rapid host recovery time (six days in murine models) and oral bioavailability positioned it as a candidate for weekly dosing regimens, though these were never fully explored clinically.

Classification within Thioxanthene Derivatives

Thioxanthenes are sulfur-containing heterocyclic compounds structurally related to phenothiazines, characterized by a tricyclic scaffold where a sulfur atom replaces the oxygen in xanthene. WIN33377 belongs to a subclass of 9-thioxanthenones modified with tertiary amine side chains and sulfonamide groups, distinct from antipsychotic thioxanthenes like flupenthixol or zuclopenthixol. Key structural features include:

  • Tricyclic core : A planar thioxanthenone system enabling DNA intercalation.
  • 4-position substitution : A methanesulfonamidomethyl group critical for topoisomerase II inhibition.
  • Side chain : A diethylaminoethylamino moiety enhancing cellular uptake and target binding.

Comparative studies highlight that WIN33377’s antitumor activity correlates with its ability to stabilize topoisomerase II-DNA cleavage complexes, a mechanism shared with epipodophyllotoxins like etoposide but absent in neuroleptic thioxanthenes.

Significance in Chemical Research

WIN33377 exemplifies the strategic optimization of thioxanthenes for oncology, bridging gaps between antischistosomal and anticancer applications. Its development underscored three key advancements:

  • Toxicity mitigation : Replacing hycanthone’s hepatotoxic hydroxymethyl group with a sulfonamide reduced off-target effects while retaining DNA-interactive properties.
  • Mechanistic clarity : As a non-intercalative topoisomerase II poison, it provided insights into redox-mediated enzyme inhibition, where lipid peroxidation products like 4-hydroxynonenal covalently modify TOP2A’s ATPase domain.
  • Synthetic versatility : Its synthesis inspired routes to diverse analogues via Friedel-Crafts alkylation and Leuckart reactions, expanding accessible substitution patterns.

Nomenclature and Identification

Table 1: Nomenclature and Identifiers

Property Value
IUPAC Name N-[[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl]methanesulfonamide
CAS Registry Number 146537-07-7
Molecular Formula C₂₁H₂₇N₃O₃S₂
Molecular Weight 433.59 g/mol
Canonical SMILES CCN(CC)CCNC1=C2C(=C(C=C1)CNS(=O)(=O)C)SC3=CC=CC=C3C2=O
InChI Key NAMOLZVVTPNNTE-UHFFFAOYSA-N

Structural Identification

Spectroscopic characterization employs:

  • NMR : Distinct signals include δ 2.5–3.5 ppm (sulfonamide NH) and δ 180 ppm (13C for thioxanthenone carbonyl).
  • Mass Spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 434.59, with fragmentation patterns confirming the diethylaminoethyl side chain.
  • X-ray Crystallography : Resolves the planar thioxanthenone core and sulfonamide orientation, critical for SAR studies.

Eigenschaften

CAS-Nummer

146537-07-7

Molekularformel

C21H27N3O3S2

Molekulargewicht

433.6 g/mol

IUPAC-Name

N-[[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl]methanesulfonamide

InChI

InChI=1S/C21H27N3O3S2/c1-4-24(5-2)13-12-22-17-11-10-15(14-23-29(3,26)27)21-19(17)20(25)16-8-6-7-9-18(16)28-21/h6-11,22-23H,4-5,12-14H2,1-3H3

InChI-Schlüssel

NAMOLZVVTPNNTE-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)CNS(=O)(=O)C)SC3=CC=CC=C3C2=O

Kanonische SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)CNS(=O)(=O)C)SC3=CC=CC=C3C2=O

Andere CAS-Nummern

146537-07-7

Synonyme

N-(((1-(2-(diethylamino)ethyl)amino)-9-oxo-9H-thioxanthen-4-yl)methyl)methanesulfonamide
SR 233377
SR233377
WIN 033377
WIN 33377
WIN-033377
WIN-33377

Herkunft des Produkts

United States

Vorbereitungsmethoden

Primary Synthesis via Amine Intermediate Alkylation

The most extensively documented preparation method originates from European Patent EP1197491B1. This route involves two key stages: (1) synthesis of the primary amine intermediate and (2) methanesulfonamide functionalization.

Preparation of 1-[[2-(Diethylamino)ethyl]amino]-4-(aminomethyl)thioxanthen-9-one

The amine intermediate is synthesized by reducing N-[[1-[[2-(diethylamino)ethyl]amino]-9-oxothioxanthen-4-yl]methyl]formamide with hydrochloric acid. In Example 4 of the patent, 14.6 g (37 mmol) of the formamide derivative is refluxed in 150 mL of 2N HCl at 100°C for 2 hours. The mixture is cooled, basified with NaOH, and extracted with chloroform. The organic layer is dried over K₂CO₃, concentrated, and crystallized from ethanol to yield 10.5 g (92%) of the amine as a dihydrochloride salt (m.p. 241–243°C).

Methanesulfonylation Reaction

The amine intermediate is reacted with methanesulfonyl chloride in pyridine to form the target compound. In Example 6, 2.54 g (7.15 mmol) of the free base amine is dissolved in 50 mL pyridine and treated with 0.65 mL (8.6 mmol) methanesulfonyl chloride at 0–5°C. After stirring for 24 hours at room temperature, the mixture is concentrated, dissolved in methanol, and treated with methanesulfonic acid to precipitate the product as a methanesulfonate salt. Recrystallization from ethanol yields 2.4 g (57%) of pure N-(((1-(2-(diethylamino)ethyl)amino)-9-oxo-9H-thioxanthen-4-yl)methyl)methanesulfonamide.

Critical Reaction Parameters

ParameterValue/Detail
SolventPyridine (reaction), Methanol (workup)
Temperature0–5°C (initial), RT (completion)
Reaction Time24 hours
Yield57%
PurityConfirmed via m.p. and NMR

Alternative Pathways and Modifications

While the above method is predominant, variations exist in precursor synthesis:

Reductive Amination of Thioxanthenone Aldehydes

European Patent EP0518414B1 discloses a precursor synthesis route where 9-oxothioxanthen-4-carboxaldehyde undergoes reductive amination with 2-(diethylamino)ethylamine. Using sodium cyanoborohydride in methanol at pH 5–6, the aldehyde is converted to the corresponding amine, which is subsequently sulfonylated as in Section 1.1.2.

Physicochemical Characterization

Structural and Spectral Data

The compound’s structure (C₂₁H₂₇N₃O₃S₂; MW 433.6 g/mol) is confirmed via:

  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (diethylamino CH₂), δ 7.2–8.1 ppm (thioxanthenone aromatic protons).

  • MS (ESI+) : m/z 434.2 [M+H]⁺.

Physical Properties

PropertyValue
Melting PointNot explicitly reported
SolubilitySoluble in DMSO, methanol
StabilityStable at RT, light-sensitive

Optimization Challenges and Solutions

Byproduct Formation During Sulfonylation

Excess methanesulfonyl chloride or elevated temperatures can lead to over-sulfonylation. The patent mitigates this by maintaining low temperatures (0–5°C) and using pyridine to scavenge HCl.

Purification via Salt Formation

Isolating the product as a methanesulfonate salt enhances crystallinity and purity. Recrystallization from ethanol achieves >98% purity.

Scalability and Industrial Relevance

The 57% yield in Example 6 is viable for laboratory-scale production. Industrial scale-up would require:

  • Continuous HCl scrubbing to prevent equipment corrosion.

  • Solvent recovery systems for pyridine and methanol.

Analyse Chemischer Reaktionen

Wirkmechanismus

WIN-33377 übt seine Wirkung aus, indem es Topoisomerase II hemmt, ein Enzym, das für die DNA-Replikation und -Transkription unerlässlich ist. Durch die Hemmung dieses Enzyms induziert die Verbindung DNA-Strangbrüche und verhindert die ordnungsgemäße Segregation der Chromosomen während der Zellteilung, was letztendlich zum Zelltod führt. Dieser Mechanismus ist besonders wirksam gegen schnell teilende Krebszellen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C21H27N3O3S2
  • Molecular Weight : 433.6 g/mol
  • IUPAC Name : N-[[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl]methanesulfonamide
  • CAS Number : 146537-07-7

The compound features a thioxanthenone core structure, which is significant for its biological activity. The presence of the diethylamino group enhances its pharmacological properties, making it a subject of interest in drug development.

Antitumor Activity

One of the primary applications of WIN-33377 is its potential as an antitumor agent. Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study published in Anticancer Research indicated that WIN-33377 displayed potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Mechanism of Action :
    • WIN-33377 has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
  • In Vivo Studies :
    • Animal model studies have confirmed the antitumor efficacy of WIN-33377, demonstrating tumor regression in xenograft models. The compound was administered at various dosages, showing a dose-dependent response in tumor size reduction .

Pharmacological Insights

The pharmacokinetic profile of WIN-33377 suggests favorable absorption and distribution characteristics, making it a candidate for further clinical evaluation. Its ability to cross biological membranes is enhanced by its lipophilic nature due to the diethylamino group.

Potential Therapeutic Uses

Beyond its antitumor properties, WIN-33377 may have applications in other therapeutic areas:

  • Neurodegenerative Disorders : Preliminary studies suggest that compounds with similar structures might exhibit neuroprotective effects, warranting further exploration into WIN-33377's potential in treating conditions like Alzheimer's disease.
  • Antimicrobial Activity : Some derivatives of thioxanthene have shown antimicrobial properties, indicating that WIN-33377 could be investigated for use against resistant bacterial strains.

Wirkmechanismus

WIN-33377 exerts its effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA strand breaks and prevents the proper segregation of chromosomes during cell division, ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

  • Sulfonamide vs. Formamide Substitution :
    WIN33377’s methanesulfonamide group enhances solubility and hydrogen-bonding capacity compared to the formamide analog (C22H27N3O3S). This contributes to its superior IC₅₀ values (0.2 µM vs. 1.8 µM) in leukemia models .
  • Methoxy Group Impact: The 7-methoxy substitution in the formamide analog increases lipophilicity (logP = 2.1 vs. 1.4 for WIN33377), improving membrane permeability but reducing aqueous solubility, which may limit intravenous administration .
  • N-Oxide Derivatives :
    Compounds with N-oxide modifications (e.g., C21H26N2O2S) exhibit altered pharmacokinetics. The N-oxide group is metabolically labile, often requiring enzymatic reduction for activation, which may delay therapeutic effects .

Preclinical Efficacy and Toxicity

  • WIN33377 : Demonstrated 80–100% cure rates in murine colon and pancreatic tumors at 40 mg/kg doses, with manageable myelosuppression as the primary toxicity .
  • Formamide Analog: Showed partial tumor regression in breast carcinoma models but higher hepatotoxicity in rats (ALT levels 3× control) .
  • N-Oxide Derivatives: Limited antitumor activity in preliminary screens, suggesting reduced target affinity or rapid clearance .

Biologische Aktivität

N-(((1-(2-(Diethylamino)ethyl)amino)-9-oxo-9H-thioxanthen-4-yl)methyl)methanesulfonamide, commonly referred to as WIN-33377, is a thioxanthone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This compound exhibits a range of pharmacological properties, which are primarily attributed to its mechanism of action as a topoisomerase II inhibitor.

  • IUPAC Name : N-[[1-[2-(diethylamino)ethylamino]-9-oxothioxanthen-4-yl]methyl]methanesulfonamide
  • Molecular Formula : C21H27N3O3S2
  • Molecular Weight : 433.6 g/mol
  • CAS Number : 146537-07-7

WIN-33377 functions by inhibiting topoisomerase II, an essential enzyme involved in DNA replication and transcription. This inhibition leads to the induction of DNA strand breaks and disrupts proper chromosome segregation during cell division, ultimately resulting in apoptosis in rapidly dividing cancer cells . The compound has demonstrated significant cytotoxicity against various tumor cell lines, including breast, colon, and ovarian cancers.

Antitumor Activity

Research has highlighted WIN-33377's antitumor efficacy through various in vitro and in vivo studies:

  • Cytotoxicity : WIN-33377 exhibits potent cytotoxic effects against several cancer cell lines. Studies have shown IC50 values in the low micromolar range for different tumor types .
  • Mechanistic Insights : The compound's ability to intercalate DNA and inhibit nucleic acid biosynthesis further contributes to its antitumor activity. It also induces single-strand breaks in DNA, which are critical for its cytotoxic effects.
  • Case Study : A study involving mice bearing solid tumors indicated that WIN-33377 was well-tolerated and showed broad-spectrum activity against various malignancies, suggesting its potential as a therapeutic agent in oncology .

Antifungal Activity

In addition to its antitumor properties, WIN-33377 has been investigated for its antifungal activities:

  • In Vitro Studies : The compound has shown inhibitory effects against several fungal strains, including Candida albicans and Aspergillus fumigatus. Notably, it acts on the cellular membrane of C. albicans, altering its structural integrity without binding to ergosterol .
  • Mechanism of Action : The antifungal activity appears to involve disruption of cell membrane integrity and inhibition of biofilm formation, which are crucial virulence factors for pathogenic fungi .
  • Comparative Efficacy : In a comparative study with other aminothioxanthones, WIN-33377 demonstrated superior antifungal potency against various clinically relevant strains, indicating its potential as a novel antifungal agent .

Summary of Biological Activities

Activity TypeTarget OrganismsMechanismKey Findings
AntitumorVarious TumorsTopoisomerase II InhibitionSignificant cytotoxicity against multiple cancer cell lines; well-tolerated in vivo
AntifungalCandida albicans, Aspergillus fumigatusMembrane DisruptionEffective against biofilm formation; alters membrane integrity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(((1-(2-(Diethylamino)ethyl)amino)-9-oxo-9H-thioxanthen-4-yl)methyl)methanesulfonamide, and how should intermediates be characterized?

  • Methodology : A stepwise approach is recommended, starting with the functionalization of the thioxanthenone core. For example, introduce the diethylaminoethylamine moiety via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere), followed by methanesulfonamide coupling using HATU/DIPEA activation. Key intermediates should be characterized via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm regiochemistry and purity. For crystalline intermediates, X-ray diffraction (XRD) can resolve ambiguities in stereochemistry .

Q. How can researchers validate the structural integrity of this compound, particularly the sulfonamide and thioxanthenone moieties?

  • Methodology : Use a combination of spectroscopic and computational tools:

  • NMR : Compare 1^1H chemical shifts of the sulfonamide NH (~2.5–3.5 ppm) and thioxanthenone carbonyl (C=O, ~180 ppm in 13^13C NMR) with analogous compounds .
  • XRD : Resolve ambiguities in the spatial arrangement of the diethylaminoethyl side chain and sulfonamide group .
  • DFT Calculations : Predict vibrational frequencies (IR) and NMR shifts to cross-validate experimental data .

Advanced Research Questions

Q. How does the reactivity of the diethylaminoethylamine substituent influence the compound’s stability under varying pH conditions?

  • Methodology :

  • pH Stability Studies : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24–72 hours) and monitor degradation products via LC-MS. The tertiary amine in the diethylaminoethyl group may protonate under acidic conditions, altering solubility and reactivity .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions.

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-containing thioxanthenones?

  • Methodology :

  • Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols (e.g., ATPase activity assays for kinase targets).
  • Metabolite Profiling : Use hepatocyte microsomes to identify active metabolites that may contribute to discrepancies .
  • Structural Analog Comparison : Test derivatives with modified sulfonamide or thioxanthenone groups to isolate pharmacophoric elements .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinase enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets. Focus on hydrogen bonding between the sulfonamide group and conserved lysine residues.
  • MD Simulations : Perform 100-ns simulations to assess stability of the ligand-protein complex in explicit solvent (e.g., TIP3P water model) .

Methodological Considerations

  • Data Tables :
    • Example Characterization Data :
ParameterValue (NMR, 1^1H)Technique
Sulfonamide NH3.2 ppm (s, 1H)DMSO-d⁶, 400 MHz
Thioxanthenone C=O178.5 ppm13^13C NMR
  • Degradation Kinetics (pH 7.4, 37°C) :
Time (h)% Remaining
2498.2 ± 1.1
4895.4 ± 0.8
  • Safety Protocols :
    • Handle in a fume hood due to potential respiratory irritation from sulfonamide intermediates .
    • Use PPE (gloves, goggles) during synthesis to avoid skin contact with thioxanthenone derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.